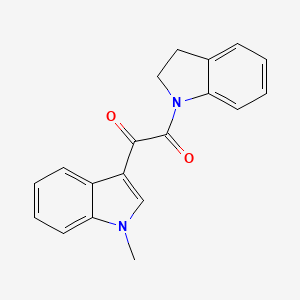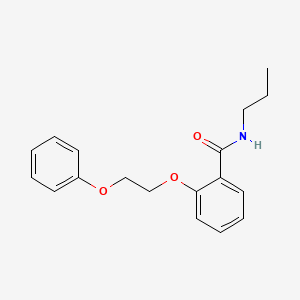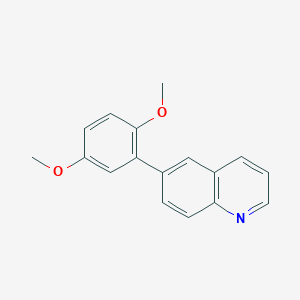
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone is a synthetic compound that has received significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone involves the inhibition of protein synthesis. The compound targets the ribosome, specifically the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. By inhibiting this process, the compound disrupts the ability of cancer cells to proliferate and survive.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone in lab experiments is its high potency. The compound has been shown to have cytotoxic effects at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one limitation is that the compound is not very soluble in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone. One potential avenue is to investigate the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the compound's safety and efficacy in animal models and eventually in human clinical trials. Finally, research could be conducted to explore the potential of this compound as a lead for the development of new anticancer agents with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-20-12-15(14-7-3-5-9-17(14)20)18(22)19(23)21-11-10-13-6-2-4-8-16(13)21/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOENXYGUXLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
![4-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4426261.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)
![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4426287.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B4426308.png)
![[4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B4426312.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4426324.png)

![methyl (2S)-{[2-oxo-2-(pyrazin-2-ylamino)ethyl]amino}(phenyl)acetate](/img/structure/B4426342.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)
